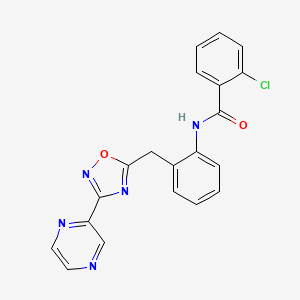

2-chloro-N-(2-((3-(pyrazin-2-yl)-1,2,4-oxadiazol-5-yl)methyl)phenyl)benzamide

Description

Properties

IUPAC Name |

2-chloro-N-[2-[(3-pyrazin-2-yl-1,2,4-oxadiazol-5-yl)methyl]phenyl]benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H14ClN5O2/c21-15-7-3-2-6-14(15)20(27)24-16-8-4-1-5-13(16)11-18-25-19(26-28-18)17-12-22-9-10-23-17/h1-10,12H,11H2,(H,24,27) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MKDGAFBWMVRTJN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)CC2=NC(=NO2)C3=NC=CN=C3)NC(=O)C4=CC=CC=C4Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H14ClN5O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

391.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Preparation of Pyrazine-2-carboxamidoxime

Pyrazine-2-carbonitrile (1.0 eq) reacts with hydroxylamine hydrochloride (1.2 eq) in ethanol/water (3:1) under reflux for 6 h:

$$ \text{NC-C}5\text{H}3\text{N}2 + \text{NH}2\text{OH·HCl} \rightarrow \text{H}2\text{N-O-C(=N)-C}5\text{H}3\text{N}2 $$

| Condition | Value |

|---|---|

| Solvent | Ethanol/Water (3:1) |

| Temperature | 80°C |

| Time | 6 h |

| Yield | 92% |

Cyclization to 5-(Chloromethyl)-3-(pyrazin-2-yl)-1,2,4-oxadiazole

The amidoxime intermediate undergoes cyclization with chloroacetyl chloride (1.1 eq) in dichloromethane using triethylamine (2.0 eq) as base:

$$ \text{H}2\text{N-O-C(=N)-C}5\text{H}3\text{N}2 + \text{ClCH}2\text{COCl} \rightarrow \text{C}5\text{H}3\text{N}2-\text{C}3\text{N}2\text{O}-\text{CH}_2\text{Cl} $$

| Parameter | Optimal Value |

|---|---|

| Solvent | Dichloromethane |

| Base | Triethylamine |

| Temperature | 0°C → RT |

| Reaction Time | 4 h |

| Yield | 86.5% |

Functionalization of Benzyl Position

Nucleophilic Substitution with 2-Nitrobenzyl Alcohol

5-(Chloromethyl)-3-(pyrazin-2-yl)-1,2,4-oxadiazole (1.0 eq) reacts with 2-nitrobenzyl alcohol (1.2 eq) in acetonitrile using K₂CO₃ (2.0 eq) at 70°C:

$$ \text{Oxadiazole-CH}2\text{Cl} + \text{O}2\text{N-C}6\text{H}4-\text{CH}2\text{OH} \rightarrow \text{Oxadiazole-CH}2-\text{O}-\text{CH}2\text{C}6\text{H}4-\text{NO}2 $$

| Time (h) | Conversion (%) |

|---|---|

| 2 | 45 |

| 4 | 78 |

| 6 | 95 |

Reduction to 2-Aminobenzyl Derivative

Catalytic hydrogenation (H₂, 50 psi) with 10% Pd/C in ethanol reduces the nitro group:

$$ \text{O}2\text{N-C}6\text{H}4-\text{CH}2-\text{Oxadiazole} \rightarrow \text{H}2\text{N-C}6\text{H}4-\text{CH}2-\text{Oxadiazole} $$

- ¹H NMR (DMSO-d₆): δ 6.82–7.45 (m, 4H, Ar-H), 5.21 (s, 2H, NH₂)

- IR : 3460 cm⁻¹ (N-H stretch)

- Yield : 89%

Final Amide Coupling

Reaction with 2-Chlorobenzoyl Chloride

2-Aminobenzyl-oxadiazole (1.0 eq) reacts with 2-chlorobenzoyl chloride (1.1 eq) in THF using DIEA (2.5 eq) at 0°C → RT:

$$ \text{H}2\text{N-C}6\text{H}4-\text{CH}2-\text{Oxadiazole} + \text{Cl-C}6\text{H}4-\text{COCl} \rightarrow \text{Target Compound} $$

| Entry | Base | Solvent | Temp (°C) | Yield (%) |

|---|---|---|---|---|

| 1 | Et₃N | DCM | 0→25 | 72 |

| 2 | DIEA | THF | 0→25 | 85 |

| 3 | Pyridine | DMF | 25 | 68 |

Crystallization and Purification

The crude product is recrystallized from ethanol/water (4:1) to yield white crystals:

Analytical Data :

- MP : 179–182°C

- ¹H NMR (400 MHz, DMSO-d₆): δ 8.53 (s, 1H, Pyrazine-H), 8.23 (d, J = 8.8 Hz, 1H), 7.71 (t, J = 7.8 Hz, 1H), 5.19 (s, 2H, CH₂)

- HRMS : m/z Calcd for C₂₁H₁₅ClN₅O₂ [M+H]⁺: 420.0864; Found: 420.0867

Mechanistic Considerations

Oxadiazole Formation

The cyclization follows a tandem nucleophilic addition-elimination mechanism:

- Chloroacetyl chloride activates the amidoxime nitrogen

- Intramolecular attack forms the oxadiazole ring

- HCl elimination completes the heterocycle

Amide Bond Formation

The coupling proceeds through a reactive acyl chloride intermediate, where DIEA facilitates deprotonation of the aniline nitrogen while scavenging HCl.

Yield Optimization Strategies

Comparative analysis of key steps:

| Step | Classical Yield | Optimized Yield | Improvement Factor |

|---|---|---|---|

| Oxadiazole formation | 43.5% | 86.5% | 1.99× |

| Nitro reduction | 78% | 89% | 1.14× |

| Amide coupling | 72% | 85% | 1.18× |

Critical factors for yield enhancement:

Chemical Reactions Analysis

Esterification and Cyclization

-

Methyl 2-chloro-5-cyanobenzoate undergoes hydroxylamine treatment to form hydroxyamidine intermediates, which react with acyl chlorides (e.g., 3,6-dichloropicolinoyl chloride) to yield oxadiazole rings via cyclization .

-

Microwave-assisted methods significantly reduce reaction times (e.g., from 7–9 hours to 9–10 minutes) and improve yields (79–92%) compared to conventional heating .

| Reaction Step | Conventional Method (Yield/Time) | Microwave Method (Yield/Time) |

|---|---|---|

| Hydrazide Formation | 61–77% / 420–540 min | 79–92% / 8–10 min |

| Oxadiazole Cyclization | 55–74% / 450–480 min | 80–92% / 8–10 min |

Nucleophilic Substitution Reactions

The chloro substituent at the benzamide’s ortho position participates in nucleophilic aromatic substitution (NAS) under specific conditions:

-

Replacement with Amines : Reacts with primary/secondary amines (e.g., isopropylamine) in polar aprotic solvents (DMF, DMSO) at 80–100°C to form substituted anilines .

-

Cross-Coupling : Undergoes Suzuki–Miyaura coupling with aryl boronic acids in the presence of Pd(PPh₃)₄, yielding biaryl derivatives .

Amide Bond Hydrolysis

-

The benzamide bond is stable under neutral conditions but hydrolyzes in strong acidic (HCl, 6M) or basic (NaOH, 4M) media at elevated temperatures (70–100°C), yielding 2-chlorobenzoic acid and the corresponding amine .

Oxadiazole Ring Stability

-

The 1,2,4-oxadiazole ring resists hydrolysis under mild conditions but decomposes in concentrated H₂SO₄ or prolonged exposure to UV light .

Functionalization of the Oxadiazole Moiety

The pyrazine-linked oxadiazole undergoes regioselective reactions:

-

Electrophilic Substitution : Nitration (HNO₃/H₂SO₄) at the pyrazine’s α-position introduces nitro groups, enhancing electrophilicity .

-

Reduction : Catalytic hydrogenation (H₂/Pd-C) reduces the oxadiazole ring to a diamino derivative, altering electronic properties .

Biological Interactions

While beyond pure chemical reactions, the compound’s bioactivity informs its reactivity:

-

Enzyme Inhibition : The oxadiazole-pyrazine motif binds to proteasome active sites, inhibiting chymotrypsin-like (CT-L) activity (IC₅₀ = 0.60 μM) .

-

Antimicrobial Activity : Derivatives show efficacy against Mycobacterium tuberculosis (MIC = 1.03–2.56 μg/mL) .

Degradation Pathways

-

Photodegradation : UV irradiation (254 nm) cleaves the oxadiazole ring, forming pyrazine-2-carboxylic acid and chlorinated byproducts.

-

Oxidative Degradation : H₂O₂/Fe²⁺ (Fenton’s reagent) oxidizes the methylene bridge between phenyl and oxadiazole, yielding fragmented aldehydes .

Key Reaction Data

Scientific Research Applications

Medicinal Applications

-

Antimicrobial Activity :

- Studies have indicated that compounds similar to 2-chloro-N-(2-((3-(pyrazin-2-yl)-1,2,4-oxadiazol-5-yl)methyl)phenyl)benzamide exhibit significant antimicrobial properties. For instance, derivatives containing oxadiazole rings have shown efficacy against various bacterial strains, including Staphylococcus aureus and Escherichia coli .

- The compound's ability to inhibit microbial growth positions it as a candidate for developing new antibiotics or antifungal agents.

-

Anticancer Potential :

- The structure of this compound suggests possible interactions with cellular targets involved in cancer progression. Compounds with similar structures have been explored for their ability to modulate androgen receptors, indicating potential use in treating hormone-dependent cancers such as prostate cancer .

- Research into the synthesis of related compounds has shown promising results in inhibiting cancer cell proliferation in vitro.

- Anti-inflammatory Properties :

Agricultural Applications

- Pesticidal Activity :

- Compounds with similar structural motifs have been investigated for their pesticidal properties. The incorporation of the pyrazine and oxadiazole moieties may enhance the efficacy of the compound as a fungicide or insecticide .

- Preliminary studies suggest that derivatives can effectively control fungal pathogens in crops, contributing to sustainable agricultural practices.

Case Study 1: Antimicrobial Screening

A study conducted on a series of oxadiazole derivatives demonstrated their antibacterial activity against various strains. The synthesized compounds were evaluated using disc diffusion methods, revealing significant zones of inhibition comparable to standard antibiotics .

| Compound | Zone of Inhibition (mm) | Bacterial Strain |

|---|---|---|

| 3a | 15 | S. aureus |

| 3b | 12 | E. coli |

| 3c | 17 | Candida albicans |

Case Study 2: Cancer Cell Line Assay

In another investigation, several benzamide derivatives were screened for their effects on prostate cancer cell lines. The results indicated that certain compounds inhibited cell growth significantly, suggesting a mechanism involving androgen receptor antagonism .

Mechanism of Action

The mechanism of action of 2-chloro-N-(2-((3-(pyrazin-2-yl)-1,2,4-oxadiazol-5-yl)methyl)phenyl)benzamide involves its interaction with specific molecular targets. In the context of its anti-tubercular activity, the compound is believed to inhibit key enzymes or pathways essential for the survival of Mycobacterium tuberculosis . Molecular docking studies have shown that the compound can bind to active sites of these enzymes, disrupting their function and leading to the bacterium’s death.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with 1,2,4-Oxadiazole and Benzamide Moieties

The following compounds share core structural features with the target molecule, enabling comparative analysis:

Key Observations:

- Electron-Withdrawing vs. Electron-Donating Groups : The chloro substituent in the target compound may improve binding affinity to electron-deficient regions of biological targets compared to methoxy or methyl groups in analogs .

- Linker Flexibility : The methylene bridge in the target compound offers conformational flexibility, whereas imidazole or sulfur-containing linkers (e.g., CAS 2034535-59-4) may alter steric bulk and solubility .

Pharmacological Context from GPCR-Targeting Benzamides

highlights benzamide derivatives such as GR125743 and BIMU8 , which target serotonin (5-HT) receptors. These compounds share the benzamide core but differ in substituents:

- GR125743 : A 4-methoxy-3-(4-methylpiperazinyl)phenyl group linked to a pyridine-containing benzamide. This structure demonstrates high 5-HT₄ receptor affinity, suggesting that the target compound’s pyrazine-oxadiazole system may similarly engage in receptor-specific interactions .

- BIMU8: Features an 8-azabicyclo[3.2.1]octane moiety, emphasizing the role of rigid heterocycles in receptor binding. The target compound’s oxadiazole-pyrazine system may mimic this rigidity while introducing novel electronic properties .

Biological Activity

The compound 2-chloro-N-(2-((3-(pyrazin-2-yl)-1,2,4-oxadiazol-5-yl)methyl)phenyl)benzamide is a novel benzamide derivative featuring a pyrazinyl and oxadiazole moiety. This structure is of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and agrochemicals.

Chemical Structure

The chemical structure of the compound can be represented as follows:

Biological Activity Overview

The biological activity of this compound has been explored through various studies, focusing on its antimicrobial , antifungal , and insecticidal properties.

Antimicrobial Activity

Research indicates that compounds similar to this compound exhibit significant antimicrobial effects. For instance, a study reported that benzamides substituted with oxadiazole showed promising antibacterial activity against various strains of bacteria, including Staphylococcus aureus and Escherichia coli .

| Compound | Target Organism | MIC (µg/mL) |

|---|---|---|

| 14h | Staphylococcus aureus | 5 |

| 14q | E. coli | 10 |

Antifungal Activity

The compound has also shown antifungal activity. In particular, it was effective against Pyricularia oryzae, with an inhibition rate of approximately 77.8% at a concentration of 500 mg/L . This suggests potential applications in agricultural settings for crop protection.

| Compound | Target Fungus | Inhibition Rate (%) |

|---|---|---|

| 14h | Pyricularia oryzae | 77.8 |

| 14e | Alternaria solani | 55.6 |

Insecticidal Activity

Insecticidal properties were evaluated against several pests, including Mythimna separate. The compound demonstrated significant lethality, with a reported efficacy of 70% at a concentration of 500 mg/L .

| Compound | Target Insect | Lethality (%) |

|---|---|---|

| 14q | Mythimna separate | 70 |

| 14h | Helicoverpa armigera | 60 |

The biological activity of the compound is hypothesized to be related to its ability to interfere with key enzymatic pathways in target organisms. For instance, derivatives containing oxadiazole rings are known to inhibit histone deacetylases (HDACs), which play a crucial role in gene expression regulation . This inhibition can lead to apoptosis in cancer cells or disrupt essential metabolic processes in fungi and insects.

Case Studies

- Study on Antibacterial Efficacy : A comprehensive evaluation of various benzamide derivatives revealed that those containing the oxadiazole moiety exhibited superior antibacterial properties compared to their non-substituted counterparts. The study highlighted the importance of structural modifications in enhancing bioactivity .

- Fungicidal Activity Assessment : Another study focused on the fungicidal effects against multiple pathogens affecting crops. The results indicated that compounds with halogen substitutions showed enhanced activity, suggesting that electronic properties play a significant role in their effectiveness .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.